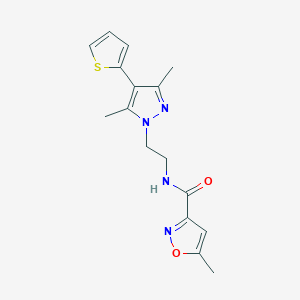
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological activity, particularly focusing on its immunomodulatory and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a thiophene moiety, and an isoxazole group, which are known for their biological activities. The molecular formula is C16H20N4O3, with a molecular weight of approximately 320.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 320.36 g/mol |
| CAS Number | 2034356-89-1 |
Immunomodulatory Effects
Research indicates that isoxazole derivatives exhibit significant immunoregulatory properties. A study highlighted that compounds with similar structures can modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases . Specifically, the compound may enhance the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase, indicating a dual role in immune modulation .
Table 1: Summary of Immunomodulatory Effects
| Compound | Effect on Immune Response | Reference |
|---|---|---|
| Isoxazole Derivative | Inhibits TNF-alpha production | |
| N-(2-(3,5-dimethyl-4-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl derivative | Enhances DTH inductive phase |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise against several cancer cell lines, including lung cancer cells (A549 and HCC827). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
In a study assessing the anticancer activity of related pyrazole compounds, it was observed that derivatives exhibited IC50 values as low as 6.26 µM against HCC827 cells, suggesting potent anticancer properties . The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 6.48 | Apoptosis induction | |
| HCC827 | 6.26 | Cell cycle arrest |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in signaling pathways that regulate immune responses and cell proliferation.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-9-13(19-22-10)16(21)17-6-7-20-12(3)15(11(2)18-20)14-5-4-8-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKBSMORXUILPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














